molecular formula C11H9N3S B2943285 2-[(Thien-2-ylmethyl)amino]nicotinonitrile CAS No. 945298-30-6

2-[(Thien-2-ylmethyl)amino]nicotinonitrile

Cat. No.: B2943285
CAS No.: 945298-30-6
M. Wt: 215.27
InChI Key: VWMYTCXMQQUOEW-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(thiophen-2-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-7-9-3-1-5-13-11(9)14-8-10-4-2-6-15-10/h1-6H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYTCXMQQUOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thien-2-ylmethyl)amino]nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with thien-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Thien-2-ylmethyl)amino]nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thien-2-ylmethyl)amino]nicotinonitrile is a chemical compound with the molecular formula C₁₁H₉N₃S and a molecular weight of 215.27 g/mol. It contains a thienylmethyl group attached to a nicotinonitrile moiety. This compound is classified under nitriles and has potential applications in medicinal chemistry, especially in the development of pharmaceuticals.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic applications in treating various diseases.
  • Industry It is utilized in the development of new materials and chemical processes.

Potential applications

  • Biomedical Research This compound can assist with biomedical research, clinical diagnostics, and forensic work .
  • Enzyme Inhibition Research suggests that this compound possesses significant biological activity, particularly as an inhibitor in various enzyme systems.
  • Treatment of Diseases Its structural similarity to other biologically active compounds suggests potential applications in treating diseases such as cancer and neurodegenerative disorders. Studies have demonstrated its efficacy against certain cancer cell lines, indicating its promise as a lead compound for further drug development.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets have revealed its ability to bind effectively with certain proteins and enzymes. This binding affinity is crucial for understanding its mechanism of action and optimizing its structure for better efficacy. Interaction studies often involve techniques such as molecular docking and surface plasmon resonance to elucidate binding dynamics.

Mechanism of Action

The mechanism of action of 2-[(Thien-2-ylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thien-2-ylmethyl)amino]nicotinonitrile is unique due to its specific structure, which combines the nicotinonitrile backbone with a thienylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-[(Thien-2-ylmethyl)amino]nicotinonitrile is a compound with significant potential in medicinal chemistry, particularly due to its structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₃S, with a molecular weight of 215.27 g/mol. The compound features a thienylmethyl group linked to a nicotinonitrile moiety, which enhances its lipophilicity and ability to penetrate biological membranes compared to similar compounds. This unique structure contributes to its pharmacological properties and effectiveness as a therapeutic agent.

Research indicates that this compound interacts with various biological targets, including enzymes and proteins involved in critical signaling pathways. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor in several enzyme systems, particularly those related to cancer and neurodegenerative disorders.
  • Binding Affinity : Studies utilizing molecular docking and surface plasmon resonance have shown that the compound binds effectively to target proteins, which is essential for understanding its therapeutic potential.

Anticancer Properties

Several studies have demonstrated the efficacy of this compound against various cancer cell lines. Notably:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound for drug development.
  • Mechanistic Insights : Research suggests that the compound may inhibit pathways associated with tumor growth and metastasis, potentially through modulation of mitogen-activated protein kinases (MAPKs) and other related pathways .

Neuroprotective Effects

The structural similarity of this compound to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate:

  • Neuroprotection : The compound may exhibit protective effects on neuronal cells under stress conditions, possibly through the inhibition of apoptotic pathways.

Comparative Analysis with Related Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-[(2-aminoethyl)amino]nicotinonitrileC₈H₁₀N₄Lacks thienyl group; different biological targets
6-[(2-aminoethyl)amino]pyridine-3-carbonitrileC₈H₁₀N₄Pyridine instead of thiazole; potential for different pharmacological profiles
2-Amino-nicotinonitrileC₆H₈N₂Simpler structure; less complex interactions in biological systems

The presence of the thienyl group in this compound enhances its lipophilicity, contributing to its distinct pharmacological properties compared to these related compounds.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Study : Another investigation indicated that the compound could protect neuronal cells from oxidative stress-induced damage, supporting its role in neuroprotection.
  • Enzyme Inhibition Study : Research focusing on enzyme interactions revealed that this compound inhibits specific kinases involved in inflammatory responses, suggesting applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(Thien-2-ylmethyl)amino]nicotinonitrile, and how can reaction parameters be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds, acid-catalyzed hydrolysis of nitrile precursors under controlled temperatures (60–80°C) yields products with >85% purity . Key parameters include:

  • Solvent selection : Ethanol or acetonitrile improves solubility and reaction homogeneity .
  • Reaction duration : Prolonged reflux (16–24 hours) ensures complete conversion .
  • Stoichiometry : A 1.2:1 molar ratio of thienylmethylamine to nitrile precursor minimizes side products .
  • Purification : Recrystallization from ethyl acetate/hexane mixtures enhances crystalline purity .

Q. Table 1: Synthesis Optimization for Nicotinonitrile Derivatives

PrecursorCatalystTemp (°C)Time (h)Yield (%)Purity (%)Reference
2-cyano-thienylH₂SO₄80167295
Amino-thienylHCl70246897

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

Answer: Purity assessment requires a multi-technique approach:

  • Melting Point Analysis : Sharp melting ranges (e.g., 139–155°C for related thienyl compounds) indicate high crystallinity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases resolves impurities .
  • Spectroscopy : ¹H NMR (DMSO-d₆) identifies characteristic peaks (e.g., δ = 6.82 ppm for NH₂ in similar derivatives) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its stability and intermolecular interactions?

Answer: X-ray crystallography reveals that dihedral angles between aromatic rings (e.g., 55.04° between pyridyl and naphthyl groups in analogous compounds) dictate packing efficiency . Hydrogen bonding networks (N–H⋯N and C–H⋯N) stabilize the crystal lattice, as observed in derivatives with similar amino-nitrile moieties .

Q. Table 2: Structural Parameters from Crystallographic Studies

CompoundDihedral Angles (°)Hydrogen Bonds (Å)Reference
2-Amino-4-(2,4-dichlorophenyl)-...55.04 (pyridyl/naphthyl)N–H⋯N: 2.89
6-(4-Aminophenyl)-2-ethoxy-4-...75.87 (naphthyl/phenyl)C–H⋯N: 3.12

Q. How should researchers address contradictory spectral data during structural elucidation?

Answer: Contradictions (e.g., inconsistent ¹H NMR integration or unexpected LC-MS peaks) require:

  • Iterative validation : Cross-check data with alternative techniques (e.g., FT-IR for functional groups, high-resolution mass spectrometry for molecular ions) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational spectra to resolve ambiguities .
  • Crystallographic confirmation : Single-crystal X-ray diffraction provides definitive structural proof .

Q. What strategies improve the selectivity of nicotinonitrile derivatives in multi-step syntheses?

Answer:

  • Protecting groups : Temporarily block reactive amino sites with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Stepwise temperature control : Initiate reactions at 0–5°C to stabilize intermediates, then gradually increase to 70–80°C for cyclization .
  • Catalyst screening : Lewis acids like ZnCl₂ enhance regioselectivity in nitrile functionalization .

Q. How do solvent polarity and reaction atmosphere affect the stability of this compound during storage?

Answer:

  • Polar aprotic solvents : Acetonitrile or DMF stabilizes the compound by reducing hydrolysis; store under nitrogen at –20°C .
  • Light sensitivity : Amber vials prevent photodegradation of the thienyl moiety .
  • Moisture control : Molecular sieves (3Å) in storage containers mitigate hydration .

Q. What computational tools are recommended for predicting the reactivity of nicotinonitrile derivatives?

Answer:

  • ACD/Labs Percepta : Predicts physicochemical properties (logP, pKa) and metabolic stability .
  • Gaussian 16 : Models reaction pathways and transition states for nitrile hydrolysis or aryl substitution .
  • ChemSpider : Validates structural databases and cross-references spectral libraries .

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